Tert-butyl 3-aminoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-aminoazepane-1-carboxylate is a compound that is structurally related to various synthesized tert-butyl azepane derivatives, which have been reported in the literature for their utility in medicinal chemistry and as intermediates in organic synthesis. These compounds are often used as key intermediates in the synthesis of biologically active molecules, such as Rho-kinase inhibitors and other pharmacologically relevant compounds .
Synthesis Analysis
The synthesis of tert-butyl azepane derivatives has been demonstrated through various methods. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative of tert-butyl 3-aminoazepane-1-carboxylate, was synthesized using intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another related compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of an iodinated nitroaniline derivative using a copper catalyst . These methods highlight the versatility and practicality of synthesizing tert-butyl azepane derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl azepane derivatives has been characterized using various analytical techniques. For example, the structure of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was confirmed using ESI-MS, 1H NMR, and elemental analysis . Additionally, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, was determined by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Tert-butyl azepane derivatives can undergo various chemical reactions, making them valuable intermediates. For example, the chiral supercritical fluid chromatography (SFC) has been used to isolate enantiomerically pure derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, which can be further transformed into other chiral compounds . N-tert-butanesulfinyl imines, which can be derived from tert-butyl azepane derivatives, serve as versatile intermediates for the asymmetric synthesis of amines and have been used to synthesize a wide range of enantioenriched amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl azepane derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be orthorhombic with specific space group parameters, indicating the compound's solid-state characteristics . Similarly, another study reported the monoclinic space group for a related compound, highlighting the presence of diastereomers in the crystal . These properties are crucial for understanding the behavior of these compounds in different phases and their potential applications in synthesis and drug development.
Scientific Research Applications
Synthesis Applications
Synthesis of Rho-Kinase Inhibitors
Tert-butyl 3-aminoazepane-1-carboxylate is used in the synthesis of Rho-kinase inhibitors like K-115, providing a practical approach for large-scale production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Enantioselective Preparations
The compound plays a role in the enantioselective preparation of certain derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, through chiral supercritical fluid chromatography (Carry, Brohan, Perron, & Bardouillet, 2013).
Structural Isomer Studies
It's used in the synthesis of N-substituted regioisomers of besifloxacin for structural analysis (Xia, Chen, & Yu, 2013).
Chemical Structure and Properties
Molecular Structure Analysis
The compound has been synthesized and characterized, with studies on its crystal structure and molecular properties (Moriguchi et al., 2014).
Versatile Intermediate for Amine Synthesis
It serves as a versatile intermediate in the asymmetric synthesis of amines, highlighting its utility in chemical reactions (Ellman, Owens, & Tang, 2002).
Pharmaceutical and Biological Applications
Development of Novel Pharmaceutical Compounds
Its derivatives are explored for potential pharmaceutical applications, including the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Chiral Auxiliary Applications
The compound is used in the synthesis of chiral auxiliaries for dipeptide synthesis, showing its versatility in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-aminoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630190 | |
Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-aminoazepane-1-carboxylate | |
CAS RN |
609789-17-5 | |
Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-aminoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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